molecular formula C13H19FN2O B13633540 1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane

1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane

Cat. No.: B13633540
M. Wt: 238.30 g/mol
InChI Key: WQVBCJXNIWJSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a diazepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane typically involves multistep reactions. One common method involves the use of 3-fluoro-4-methoxyacetophenone as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the diazepane ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluorine atom, methoxy group, and diazepane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H19FN2O

Molecular Weight

238.30 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C13H19FN2O/c1-10-5-7-16(8-6-15-10)11-3-4-13(17-2)12(14)9-11/h3-4,9-10,15H,5-8H2,1-2H3

InChI Key

WQVBCJXNIWJSCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=C(C=C2)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.